![molecular formula C18H18ClN3O2 B5507781 5-(2-chlorophenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-furamide](/img/structure/B5507781.png)
5-(2-chlorophenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of related compounds typically involves cyclocondensation reactions, ultrasonic irradiation for regioselectivity and yield improvement, and reactions with ethyl 2-oxoalk[cycloalk]-3-enoates. These methods highlight the versatility and efficiency of synthesizing pyrazole and furamide derivatives under various conditions (Machado et al., 2011).
Molecular Structure Analysis
Molecular structure analyses of similar compounds are often performed using X-ray diffraction studies. These analyses reveal the crystalline structure, including intramolecular hydrogen bonds and π-π interactions, contributing to the stability and understanding of molecular interactions (Achutha et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving similar compounds typically utilize nucleophilic substitution, cycloaddition, and rearrangement processes. These reactions can lead to the formation of diverse functionalized pyrazole derivatives, showcasing the chemical reactivity and potential for generating various analogs (Ledenyova et al., 2018).
Physical Properties Analysis
Physical properties such as crystal system, space group, and molecular conformation are crucial for understanding the behavior and potential applications of a compound. For related molecules, X-ray diffraction studies provide detailed insights into these properties, enabling the prediction of solubility, stability, and reactivity patterns (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including reactivity towards various reagents and conditions, are pivotal for their application in medicinal chemistry and material science. Studies on related compounds have explored these properties through synthesis and functional group transformations, revealing insights into the reactivity and potential modifications to tailor the molecules for specific purposes (Hafez et al., 2016).
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Agents
- Novel Pyrazole Derivatives : A study discusses the synthesis of novel pyrazole derivatives with potential antimicrobial and anticancer activities. These compounds were evaluated in vitro and showed significant anticancer activity against reference drugs, alongside good to excellent antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).
Heterocyclic Synthesis
- Building Blocks for Heterocyclic Compounds : Research on the synthesis of new substituted 1-triazinylpyrazolo[3,4-d]pyrimidine and 1-triazinylpyrazolo[3,4-b]pyridine derivatives highlights the role of pyrazoles as valuable intermediates in creating heterocyclic compounds, which are important in drug discovery and development (Harb, Abbas, & Mostafa, 2005).
Regioselective Synthesis
- Regioselective Synthesis under Ultrasound Irradiation : Another study explores the efficient and regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, highlighting advanced methodologies in organic synthesis that reduce reaction times and improve yields (Machado et al., 2011).
Microwave Assisted Synthesis
- Anti-inflammatory and Antibacterial Agents : Microwave irradiation methods were used to synthesize novel pyrazoline derivatives, demonstrating higher yields and environmental benefits. These compounds exhibited significant anti-inflammatory and antibacterial activities, highlighting their potential in pharmacological applications (Ravula et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2-chlorophenyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-21(10-9-13-11-20-22(2)12-13)18(23)17-8-7-16(24-17)14-5-3-4-6-15(14)19/h3-8,11-12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQACWLIPLMXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCN(C)C(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-furamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

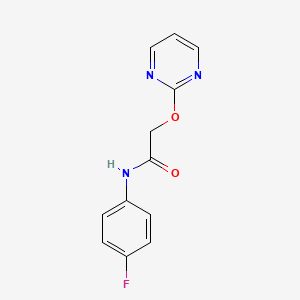
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]acetamide](/img/structure/B5507709.png)
![ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate](/img/structure/B5507710.png)
![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-3-isobutylisoxazole](/img/structure/B5507713.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(4-methyl-2-pyridinyl)propyl]acetamide](/img/structure/B5507740.png)

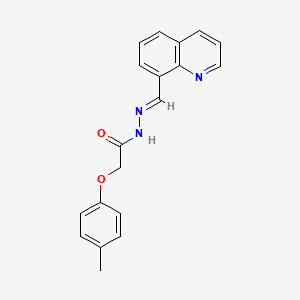
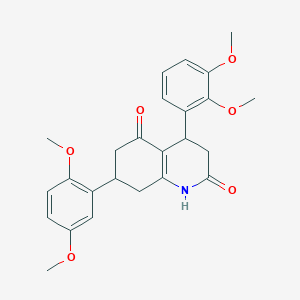
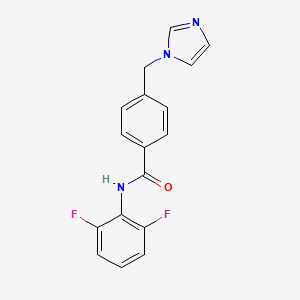
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5507776.png)
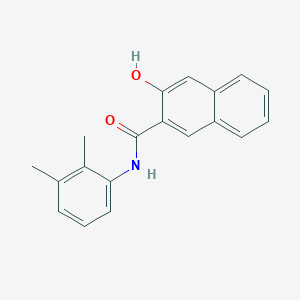


![2-amino-4-[4-(diethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile](/img/structure/B5507797.png)